molecular formula C4H6ClF2NO2 B6612016 1-amino-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride CAS No. 473917-03-2

1-amino-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride

Cat. No.: B6612016
CAS No.: 473917-03-2
M. Wt: 173.54 g/mol
InChI Key: RXXBANRZJVUSMC-UHFFFAOYSA-N
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Description

1-Amino-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride (DFACC-HCl) is a fluorinated analog of 1-aminocyclopropane-1-carboxylic acid (ACC), a key ethylene precursor in plants. DFACC-HCl is synthesized through a multi-step process involving silicon-mediated cyclopropanation, Curtius rearrangement, and oxidation . Its geminal difluorine substituents enhance the reactivity of the cyclopropane ring, making it a potent mechanistic probe for ACC deaminase, a pyridoxal-5′-phosphate (PLP)-dependent enzyme that cleaves ACC into α-ketobutyrate and ammonia . Under physiological conditions (pH 7.0), DFACC-HCl decomposes rapidly (half-life ~4 minutes) into 3-fluoro-2-oxobut-3-enoic acid and minor byproducts .

Properties

IUPAC Name

1-amino-2,2-difluorocyclopropane-1-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5F2NO2.ClH/c5-4(6)1-3(4,7)2(8)9;/h1,7H2,(H,8,9);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXXBANRZJVUSMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(F)F)(C(=O)O)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6ClF2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.54 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

DFACC exhibits significant biological activity, particularly as an inhibitor of ACC deaminase, an enzyme involved in ethylene biosynthesis in plants. This inhibition can have profound effects on plant growth and fruit ripening processes. Key findings include:

  • Inhibition Mechanism : DFACC acts as a slow-dissociating inhibitor with submicromolar affinity for ACC deaminase, suggesting potential applications in agricultural biotechnology to regulate ethylene levels and extend shelf life in fruits .
  • Antimicrobial Properties : Preliminary studies indicate that DFACC may possess antimicrobial and anti-inflammatory properties, making it a candidate for therapeutic research.

Agricultural Biotechnology

DFACC's role as an ACC deaminase inhibitor opens avenues for its application in agriculture:

  • Fruit Ripening Control : By inhibiting ethylene production, DFACC can delay ripening in fruits, thereby reducing spoilage during transport and storage.
  • Stress Resistance : Research suggests that modulation of ethylene levels can enhance plant resilience to environmental stressors .

Pharmaceutical Research

The unique properties of DFACC make it valuable in drug discovery:

  • Enzyme Inhibition Studies : Its interaction with ACC deaminase provides insights into enzyme mechanisms and potential pathways for drug development targeting similar enzymatic processes .
  • Lead Compound Development : The structural characteristics of DFACC can serve as a scaffold for designing new therapeutic agents with enhanced efficacy against various diseases.

Study on ACC Deaminase Inhibition

A study published in Biochemical Journal explored the kinetics of DFACC as an ACC deaminase inhibitor. The results demonstrated that DFACC significantly reduced the activity of the enzyme under physiological conditions, providing a basis for its application in both agricultural and medicinal contexts .

Fluorinated Compounds in Drug Design

Research highlighted the importance of fluorinated compounds like DFACC in medicinal chemistry. Fluorine enhances metabolic stability and binding affinity, making such compounds attractive candidates for further development in pharmaceuticals .

Mechanism of Action

The mechanism by which 1-amino-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The presence of fluorine atoms increases the reactivity of the cyclopropane ring, making it a valuable tool in various chemical and biological processes. The compound can inhibit enzymes such as 1-aminocyclopropane-1-carboxylic acid deaminase, affecting metabolic pathways in biological systems.

Comparison with Similar Compounds

1-Aminocyclopropane-1-carboxylic Acid (ACC)

Structural Differences :

  • ACC lacks the geminal difluorine substituents present in DFACC-HCl.
  • Both compounds share the cyclopropane ring and α-amino carboxylic acid group.

Functional Differences :

  • Role in Biology : ACC is the natural substrate of ACC deaminase and a direct precursor of ethylene in plants . In contrast, DFACC-HCl is a synthetic inhibitor of the same enzyme.
  • Stability : ACC is stable under physiological conditions, while DFACC-HCl decomposes rapidly in aqueous solutions due to base-catalyzed ring opening .
  • Enzyme Interaction: ACC is catalytically cleaved by ACC deaminase, whereas DFACC-HCl binds reversibly to the enzyme’s active site, slowing substrate turnover .

Mechanistic Insights :
The difluorine substituents in DFACC-HCl increase ring strain and electrophilicity, promoting nucleophilic attack on the cyclopropane ring. This property makes DFACC-HCl a superior mechanistic probe compared to ACC, which undergoes slower, enzyme-catalyzed cleavage .

2,2-Difluorocyclopropanecarboxylic Acid

Structural Differences :

  • Lacks the α-amino group present in DFACC-HCl.

Functional Differences :

  • Biological Relevance: The absence of the amino group eliminates interactions with ACC deaminase, limiting its utility in enzyme studies.
  • Applications : Primarily used in industrial fluorochemical synthesis due to its stable carboxylic acid moiety .

1-Aminocyclobutane-1-carboxylic Acid (ACBC)

Structural Differences :

  • Contains a four-membered cyclobutane ring instead of a cyclopropane.

Functional Differences :

  • Biological Role : ACBC is a tumor-imaging agent with preferential uptake in cancerous tissues, unrelated to ethylene biosynthesis or ACC deaminase .
  • Stability : More stable in vivo than DFACC-HCl, enabling clinical applications in positron emission tomography (PET) .

1-Amino-2-(carboxymethyl)cyclopropane-1-carboxylic Acid Hydrochloride

Structural Differences :

  • Features an additional carboxymethyl group on the cyclopropane ring.

Functional Differences :

  • Enzyme Interaction : The bulky carboxymethyl group likely hinders binding to ACC deaminase, rendering it ineffective as an inhibitor or substrate .
  • Applications : Primarily a research compound with uncharacterized biological activity.

Tabulated Comparison of Key Properties

Compound Structure Features Biological Role/Application Stability (Aqueous) Enzyme Interaction (ACC Deaminase)
DFACC-HCl 1-amino, 2,2-difluoro, carboxylic acid ACC deaminase inhibitor ~4 min half-life Reversible inhibitor, Ki ~submicromolar
ACC 1-amino, cyclopropane, carboxylic acid Ethylene precursor, enzyme substrate Stable Substrate (kcat ~1–10 s⁻¹)
2,2-Difluorocyclopropanecarboxylic Acid 2,2-difluoro, carboxylic acid (no amino) Industrial applications High Not applicable
ACBC 1-amino, cyclobutane, carboxylic acid Tumor imaging agent High in vivo Not applicable
1-Amino-2-(carboxymethyl)... Carboxymethyl substituent Research compound Unknown Unlikely

Biological Activity

1-Amino-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride (DFACC·HCl) is a unique compound that features a cyclopropane ring with an amino group and two fluorine atoms. Its molecular formula is C4H6ClF2NO2, and it has a molecular weight of 173.54 g/mol. This compound is primarily studied for its biological activity, particularly as an inhibitor of ACC deaminase, which plays a significant role in ethylene biosynthesis in plants.

DFACC·HCl can be synthesized through various methods, including enzymatic routes and chemical transformations. The compound's stability is a concern, as it decomposes under near-physiological conditions via specific-base catalysis to form 3-fluoro-2-oxobut-3-enoic acid. The rate constant for this decomposition is approximately 0.18±0.01 min10.18\pm 0.01\text{ min}^{-1} .

Synthesis Overview

MethodDescription
Enzymatic SynthesisUtilizes lipases for desymmetrization of prochiral precursors .
Chemical SynthesisInvolves standard organic reactions with reagents like potassium permanganate and lithium aluminum hydride .

Inhibition of ACC Deaminase

DFACC·HCl exhibits significant biological activity as a slow-dissociating inhibitor of ACC deaminase, with a submicromolar affinity (Ki ≈ 120 nM) . This inhibition can mitigate the effects of ethylene production in plants, making DFACC·HCl a candidate for agricultural biotechnology applications.

Mechanism of Action:

  • Reversible Inhibition: DFACC binds reversibly to ACC deaminase, allowing for potential recovery of enzyme activity upon removal of the inhibitor .
  • pH-Dependent Behavior: The compound undergoes pH-dependent ring-opening reactions that may involve carbanionic intermediates, influencing its interactions with biological receptors .

Stability and Reactivity

Despite its instability under physiological conditions, DFACC retains its effectiveness as an inhibitor due to its unique structural features that enhance reactivity. The presence of fluorine atoms contributes to both the stability and reactivity of the compound, making it valuable in biochemical studies.

Case Studies and Research Findings

  • Study on Enzyme Inhibition:
    • A study demonstrated that DFACC could inhibit ACC deaminase with submicromolar affinity, suggesting its potential as a tool for studying ethylene biosynthesis in plants .
    • Kinetic studies revealed that DFACC does not exhibit irreversible inhibition characteristics, which is crucial for understanding its regulatory potential in plant stress responses.
  • Decomposition Kinetics:
    • Research highlighted the decomposition kinetics of DFACC under various conditions, emphasizing the need for careful handling in experimental setups .
  • Comparative Analysis with Similar Compounds:
    • DFACC was compared with structurally similar compounds to elucidate its unique properties and potential applications in medicinal chemistry.
Compound NameStructural FeaturesBiological Activity
1-Aminocyclopropanecarboxylic AcidContains an amino group on a cyclopropane ringKnown inhibitor but less reactive
1-Amino-2-fluorocyclopropanecarboxylic AcidFeatures one fluorine atom instead of twoModerate biological activity
1-Amino-2,2-dichlorocyclopropanecarboxylic AcidContains two chlorine atoms instead of fluorineLimited application in enzyme inhibition

Q & A

Q. What are the key synthetic steps for producing DFACC-HCl, and how do reaction conditions influence yield?

DFACC-HCl is synthesized via a multi-step process:

  • Step 1 : Silylation of 2-(4'-methoxyphenyl)-2-propen-1-ol (4 ) to protect hydroxyl groups .
  • Step 2 : Cyclization using difluorocarbene to form a difluorocyclopropane ring .
  • Step 3 : Oxidation of the alcohol intermediate (7 ) to a carboxylic acid (8 ) .
  • Step 4 : Curtius rearrangement to generate a Boc-protected amine (9 ) .
  • Step 5 : Ruthenium tetroxide-mediated oxidation of the 4'-methoxyphenyl group to yield the final DFACC (10 ), followed by HCl salt formation .

Q. Critical Factors :

  • Catalyst Selection : Ruthenium tetroxide ensures efficient oxidation of aromatic groups.
  • Purification : Dowex 50WX8 cation-exchange resin is essential for isolating DFACC-HCl with high purity .

Q. What are the primary decomposition products of DFACC in aqueous solutions, and how are they characterized?

DFACC decomposes rapidly in neutral pH (half-life ≈4 min in D₂O), forming:

  • Main Product (75%) : 3-Fluoro-2-oxobut-3-enoic acid (11 ), identified via:
    • ¹H NMR : ABX spin system (δ 5.65–5.85 ppm, JAB = 4.8 Hz) .
    • ¹⁹F NMR : Doublet splitting (JAF = 15.0 Hz, JBF = 46.0 Hz) .
    • ESI-MS : m/z 117.0 (C₄H₂FO₃⁻) .
  • Minor Product (25%) : Hydrate derivative (12 ) with shifted ¹H NMR signals (δ 4.70–4.95 ppm) .
  • H₂O-Specific Product (10%) : 3,3-Difluoro-2-oxobutanoic acid (15 ), absent in D₂O .

Q. Analytical Methods :

  • NMR Spectroscopy : Distinguishes products via coupling constants and chemical shifts.
  • Solvent Isotope Effects : D₂O vs. H₂O reveals proton transfer mechanisms .

Q. How does DFACC inhibit ACC deaminase, and what kinetic parameters define its potency?

DFACC acts as a reversible, slow-dissociating inhibitor of ACC deaminase:

  • Mechanism : Competes with ACC for binding, extending the lag phase before enzyme saturation .

  • Kinetic Parameters :

    ParameterValueMethod
    Ki (dissociation constant)Submicromolar rangeLag-phase kinetic modeling
    kdc (dissociation rate)Experimentally derived via NMR time-course data

Q. Experimental Design :

  • Use ¹H NMR to monitor α-ketobutyrate formation in real-time .
  • Fit data to equations accounting for enzyme-inhibitor equilibria .

Advanced Research Questions

Q. How can kinetic modeling resolve contradictions between proposed decomposition mechanisms?

Four mechanisms (A–D) were proposed for DFACC decomposition:

  • Mechanism A : General acid catalysis (disputed due to insensitivity to phenol additives) .
  • Mechanism C : β-Fluorocarbanion intermediate stabilized by negative hyperconjugation (19 ), validated by:
    • pH Dependence : Rate increases with pH (pKa = 5.88), indicating specific base catalysis .
    • N-Acetylated Derivative Stability : Blocking the α-amino group prevents decomposition, confirming its role in proton transfer .

Q. Validation Strategies :

  • Solvent Isotope Effects : Compare kobs in H₂O vs. D₂O to identify rate-limiting steps .
  • DFT Calculations : Model transition states to assess orbital interactions (e.g., fluorine hyperconjugation) .

Q. What experimental approaches distinguish competing decomposition pathways (e.g., Mechanisms C vs. D)?

  • Mechanism C : β-Fluorocarbanion intermediate leads to 15 via hydrolysis.
  • Mechanism D : Concerted E1cB-like elimination, incompatible with 15 formation .

Q. Key Experiments :

Trapping Intermediates : Use cryogenic NMR to detect transient carbanions .

¹⁸O Labeling : Track oxygen incorporation in 15 to confirm hydrolysis vs. elimination .

Kinetic Isotope Effects (KIEs) : Measure kH/kD for steps involving proton transfer .

Q. How does stereoelectronic control influence the stability of DFACC intermediates?

The α-amino group directs decomposition via:

  • Hyperconjugation : Lone pairs stabilize β-fluorocarbanion (19 ) over α-isomers .
  • Orbital Repulsion : α-Fluorocarbanions are disfavored due to antibonding interactions with adjacent fluorines .

Q. Structural Insights :

  • X-ray Crystallography : Resolve bond angles in DFACC derivatives to confirm orbital alignment.
  • Computational Modeling : Visualize electron density maps for intermediates .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-amino-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride
Reactant of Route 2
1-amino-2,2-difluorocyclopropane-1-carboxylic acid hydrochloride

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